[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
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Overview
Description
[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a chloro-phenyl group and a methyl group attached to the thiazole ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the chloro-phenyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a chloro-phenyl group and a thioamide can be cyclized in the presence of a base to form the thiazole ring. The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro-phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of thiazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between thiazole-containing molecules and biological targets.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. The chloro-phenyl group and the thiazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Chloro-phenyl)-thiazol-2-yl]-acetic acid: Similar structure but lacks the methyl group.
[4-Phenyl-2-methyl-thiazol-5-yl]-acetic acid: Similar structure but lacks the chloro group.
[4-(4-Bromo-phenyl)-2-methyl-thiazol-5-yl]-acetic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of both the chloro-phenyl group and the methyl group in [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUYMFJTCCLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390204 |
Source
|
Record name | [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553630-41-4 |
Source
|
Record name | [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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